molecular formula C4H11ClFN B053921 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride CAS No. 112433-51-9

2-Fluoro-1,1-dimethyl-ethylamine hydrochloride

Cat. No.: B053921
CAS No.: 112433-51-9
M. Wt: 127.59 g/mol
InChI Key: DNWOOOHUCRNQRX-UHFFFAOYSA-N
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Description

2-Fluoro-1,1-dimethyl-ethylamine hydrochloride is a chemical compound with the molecular formula C4H10FN·ClH. It is also known by its IUPAC name, 1-fluoro-2-methyl-2-propanamine hydrochloride. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride typically involves the reaction of 2-fluoro-1,1-dimethyl-ethylamine with hydrochloric acid. One common method includes the use of hydrogen chloride gas in methanol, where the reaction is carried out at ambient temperature . Another method involves the use of hydrogen chloride in methanol with palladium on carbon as a catalyst under a hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet industrial demands. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1,1-dimethyl-ethylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, palladium on carbon, and various nucleophiles. Reaction conditions often involve ambient temperatures and atmospheric pressure, although some reactions may require elevated temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted amines, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

2-Fluoro-1,1-dimethyl-ethylamine hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The fluorine atom in the compound can form strong bonds with various biomolecules, influencing their structure and function. This interaction can lead to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride include:

  • 2-Fluoro-1,1-dimethyl-ethylamine
  • 1-Fluoro-2-methyl-2-propanamine
  • 2-Fluoro-1,1-dimethyl-ethylamine hydrobromide

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure, which includes a fluorine atom and a hydrochloride group. This unique structure imparts distinct chemical properties, making it valuable for specific research applications and industrial uses .

Properties

IUPAC Name

1-fluoro-2-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10FN.ClH/c1-4(2,6)3-5;/h3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWOOOHUCRNQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CF)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552869
Record name 1-Fluoro-2-methylpropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112433-51-9
Record name 1-Fluoro-2-methylpropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-2-methylpropan-2-amine hydrochloride
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